molecular formula C8H13NO B14260318 5,5-Dimethyl-1,5,6,7-tetrahydro-2H-azepin-2-one CAS No. 204118-39-8

5,5-Dimethyl-1,5,6,7-tetrahydro-2H-azepin-2-one

Cat. No.: B14260318
CAS No.: 204118-39-8
M. Wt: 139.19 g/mol
InChI Key: JGMXWJQTRZECOU-UHFFFAOYSA-N
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Description

5,5-Dimethyl-1,5,6,7-tetrahydro-2H-azepin-2-one is a heterocyclic compound with the molecular formula C8H13NO It is a derivative of azepinone, characterized by a seven-membered ring containing nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-1,5,6,7-tetrahydro-2H-azepin-2-one typically involves the cyclization of appropriate precursors. One common method is the cyclization of 2-cyclohexenone with ammonia or primary amines under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve similar cyclization reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-1,5,6,7-tetrahydro-2H-azepin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it to more saturated analogs.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce more saturated compounds.

Scientific Research Applications

5,5-Dimethyl-1,5,6,7-tetrahydro-2H-azepin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-1,5,6,7-tetrahydro-2H-azepin-2-one involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,5-Dimethyl-1,5,6,7-tetrahydro-2H-azepin-2-one is unique due to the presence of dimethyl groups, which can influence its chemical reactivity and biological activity. These structural differences can lead to variations in its applications and effectiveness compared to similar compounds.

Properties

CAS No.

204118-39-8

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

4,4-dimethyl-2,3-dihydro-1H-azepin-7-one

InChI

InChI=1S/C8H13NO/c1-8(2)4-3-7(10)9-6-5-8/h3-4H,5-6H2,1-2H3,(H,9,10)

InChI Key

JGMXWJQTRZECOU-UHFFFAOYSA-N

Canonical SMILES

CC1(CCNC(=O)C=C1)C

Origin of Product

United States

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